Cas no 478040-60-7 (6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine)

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an iodine atom at the 6-position, a methyl group at the 8-position, and a 3-(trifluoromethyl)phenyl moiety at the 2-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of the iodine atom offers opportunities for further functionalization via cross-coupling reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in drug discovery.
6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine structure
478040-60-7 structure
商品名:6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
CAS番号:478040-60-7
MF:C15H10F3IN2
メガワット:402.152986049652
CID:5704729
PubChem ID:3802628

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine 化学的及び物理的性質

名前と識別子

    • 6-iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
    • AKOS005089302
    • 3R-0639
    • 478040-60-7
    • 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
    • インチ: 1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3
    • InChIKey: MCWMTPMTNZVJLF-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C)C2=NC(C3C=CC=C(C(F)(F)F)C=3)=CN2C=1

計算された属性

  • せいみつぶんしりょう: 401.98408g/mol
  • どういたいしつりょう: 401.98408g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 376
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 17.3Ų

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674109-2mg
6-Iodo-8-methyl-2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
478040-60-7 98%
2mg
¥536.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674109-5mg
6-Iodo-8-methyl-2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
478040-60-7 98%
5mg
¥582.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674109-1mg
6-Iodo-8-methyl-2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
478040-60-7 98%
1mg
¥546.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674109-20mg
6-Iodo-8-methyl-2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
478040-60-7 98%
20mg
¥1183.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674109-10mg
6-Iodo-8-methyl-2-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
478040-60-7 98%
10mg
¥747.00 2024-05-12

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine 関連文献

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridineに関する追加情報

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine: A Comprehensive Overview

The compound 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, with CAS No. 478040-60-7, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural properties and potential applications in drug design and advanced materials. The presence of the iodo and trifluoromethyl groups introduces distinctive electronic and steric characteristics, making this compound a valuable subject for further research and development.

Recent studies have highlighted the importance of imidazo[1,2-a]pyridines as scaffolds for developing bioactive molecules. The iodo substituent at position 6 plays a crucial role in modulating the electronic properties of the molecule, enhancing its reactivity in various chemical transformations. Meanwhile, the trifluoromethyl group at position 3 of the phenyl ring contributes to increased stability and lipophilicity, which are desirable traits for drug candidates. These features make 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine a promising lead compound for exploring new therapeutic agents.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies to optimize the yield and purity of this compound, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These advancements have significantly improved the accessibility of this compound for further experimentation and analysis.

In terms of applications, 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has shown potential in several areas. In medicinal chemistry, it has been investigated as a template for designing kinase inhibitors and other enzyme-targeting agents. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable candidate for drug discovery programs. Additionally, this compound has been explored for its role in constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), where its structural rigidity and functional groups provide unique advantages.

Recent research has also focused on understanding the photophysical properties of this compound. Studies have demonstrated that the imidazo[1,2-a]pyridine core exhibits strong fluorescence under certain conditions, which could be exploited for applications in sensors and optoelectronic devices. The integration of the iodo and trifluoromethyl groups further enhances these properties, making this compound a versatile building block for functional materials.

In conclusion, 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine (CAS No. 478040-60-7) is a multifaceted organic molecule with significant potential in both medicinal chemistry and materials science. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key compound for future research and development efforts.

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